molecular formula C17H23NO B12905209 9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone CAS No. 99922-92-6

9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone

Cat. No.: B12905209
CAS No.: 99922-92-6
M. Wt: 257.37 g/mol
InChI Key: QBPDEDBUTGNVEL-UHFFFAOYSA-N
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Description

9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one: is an organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a butyl group attached to the nitrogen atom of the acridine ring system, which is partially hydrogenated, making it a hexahydroacridine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridine or its derivatives.

    Hydrogenation: The acridine ring system is partially hydrogenated to form the hexahydroacridine core. This step is usually carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Butylation: The butyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the partially hydrogenated acridine with butyl halides (e.g., butyl bromide) in the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of 9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acridone derivatives.

    Reduction: Further reduction can lead to fully hydrogenated acridine derivatives.

    Substitution: The butyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides (e.g., butyl bromide) in the presence of bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Acridone derivatives.

    Reduction: Fully hydrogenated acridine derivatives.

    Substitution: Various alkyl or functional group-substituted acridine derivatives.

Scientific Research Applications

9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The butyl group and the partially hydrogenated acridine core contribute to its binding affinity and selectivity. The compound may inhibit or modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-Butylacridine: Lacks the hydrogenation of the acridine ring.

    2,3,5,6,7,8-Hexahydroacridin-4(1H)-one: Lacks the butyl group.

    9-Butyl-2,3,5,6,7,8-tetrahydroacridin-4(1H)-one: Partially hydrogenated with fewer hydrogen atoms.

Uniqueness

9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one is unique due to its specific combination of a butyl group and a partially hydrogenated acridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

99922-92-6

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

9-butyl-2,3,5,6,7,8-hexahydro-1H-acridin-4-one

InChI

InChI=1S/C17H23NO/c1-2-3-7-12-13-8-4-5-10-15(13)18-17-14(12)9-6-11-16(17)19/h2-11H2,1H3

InChI Key

QBPDEDBUTGNVEL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2CCCC(=O)C2=NC3=C1CCCC3

Origin of Product

United States

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